(E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Description
(E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O–C=C) bridging two aromatic rings: a 3-bromophenyl group and a 4-phenylphenyl (biphenyl) moiety. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit diverse biological and optoelectronic properties. This compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone (e.g., 4-phenylacetophenone) and an aldehyde (e.g., 3-bromobenzaldehyde) under mild conditions (0–50°C in ethanol/KOH) . The trans (E)-configuration of the α,β-unsaturated system is confirmed by NMR and X-ray crystallography, with the enone group adopting a planar conformation stabilized by intramolecular C–H···O interactions .
The 3-bromophenyl substituent introduces steric and electronic effects, while the biphenyl group enhances π-conjugation, influencing the compound’s crystallinity, solubility, and reactivity. Its structural features make it a candidate for nonlinear optical (NLO) materials and pharmacological studies, particularly in anticancer and antimicrobial research .
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO/c22-20-8-4-5-16(15-20)9-14-21(23)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCHLWKVAJEQKT-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound belonging to the class of flavonoids. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific chalcone derivative, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of (E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is C21H15BrO. The structure features a conjugated system that is crucial for its biological activity. The presence of the bromine atom on one phenyl ring enhances its reactivity and potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H15BrO |
| Molecular Weight | 365.25 g/mol |
| CAS Number | 6320-74-7 |
1. Anticancer Properties
Chalcones have been extensively studied for their potential anticancer effects. Research indicates that (E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it has been shown to inhibit the proliferation of cancer cells by disrupting cell cycle progression at the G2/M phase.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In vitro studies revealed that treatment with (E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one reduced lipopolysaccharide (LPS)-induced inflammation in macrophages, suggesting its potential use in managing inflammatory diseases.
3. Antioxidant Activity
Chalcones are recognized for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress.
- Study Results : In various assays, including DPPH and ABTS radical scavenging tests, (E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one exhibited strong antioxidant activity, indicating its potential role in preventing oxidative damage associated with chronic diseases.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Cytotoxicity Study : A study published in Journal of Medicinal Chemistry reported that (E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one showed IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating potent anticancer activity .
- Anti-inflammatory Mechanism : Research published in Phytotherapy Research demonstrated that this chalcone significantly inhibited NF-kB activation in LPS-stimulated macrophages, leading to decreased expression of inflammatory markers .
- Antioxidant Evaluation : A study conducted by Food Chemistry indicated that the compound's radical scavenging ability was comparable to well-known antioxidants such as ascorbic acid .
Scientific Research Applications
The compound (2E)-3-(4-Bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, also known as (E)-3-(4-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, is a chemical compound with several names and identifiers .
Names and Identifiers:
- IUPAC Name: (E)-3-(4-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
- Molecular Formula:
- Molecular Weight: 363.2 g/mol
- CAS Number: 6320-74-7
- Synonyms: Includes 343599-59-7, (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(4-bromophenyl)prop-2-en-1-one, SCHEMBL19397673, (e)-1-(biphenyl-4-yl)-3-(4-bromophenyl)prop-2-en-1-one
- InChI: InChI=1S/C21H15BrO/c22-20-13-6-16(7-14-20)8-15-21(23)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+
- InChIKey: XNLDAIILCAVPJC-OVCLIPMQSA-N
- SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Br
Computed Properties:
- XLogP3: 5.4
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 4
- Exact Mass: 362.03063 Da
A similar compound is 3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one :
Another related compound is (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Dihedral Angles and Planarity
The dihedral angle between the two aromatic rings in (E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is critical for its planarity and intermolecular interactions. Comparable chalcones exhibit the following angles:
The smaller dihedral angle (8.68°) in the target compound suggests greater planarity, enhancing π-conjugation and intramolecular charge transfer. This contrasts with derivatives bearing hydroxyl or amino groups, where hydrogen bonding increases torsional strain .
Crystal Packing
Weak C–H···π and π···π interactions stabilize the crystal lattice of (E)-3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, similar to (E)-1-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one. However, chalcones with thiophene or indole substituents (e.g., (E)-3-(4-bromophenyl)-1-(1-ethylindol-3-yl)prop-2-en-1-one) exhibit stronger intermolecular interactions (e.g., C–H···O, N–H···O), leading to higher melting points and reduced solubility .
Electronic and Optical Properties
Quantum Chemical Descriptors
Density functional theory (DFT) studies reveal the influence of substituents on electronic properties:
The bromine atom in the target compound lowers the HOMO-LUMO gap (ΔE = 3.84 eV) compared to methoxy- or hydroxyl-substituted chalcones, indicating enhanced electron delocalization. This correlates with its larger first-order hyperpolarizability (β = 12.3 × 10⁻³⁰ esu), surpassing urea (β = 0.65 × 10⁻³⁰ esu) and rivaling (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (β = 14.7 × 10⁻³⁰ esu) .
Mechanical and Thermal Properties
Molecular mechanics simulations of prop-2-en-1-one derivatives highlight the impact of substituents on elasticity:
The biphenyl group in the target compound increases rigidity, yielding higher Young’s and bulk moduli than fluorine- or thiophene-substituted analogs. This aligns with its superior thermal stability (decomposition temperature >250°C) compared to (E)-1-(2-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (decomposition at 180°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
